(S)-Nitrendipine
Overview
Description
(S)-nitrendipine is a dihydropyridine.
Scientific Research Applications
Improvement in Bioavailability : Nitrendipine solid lipid nanoparticles (SLNs) have been found to improve the bioavailability of the drug, particularly in the brain, heart, and organs containing reticuloendothelial cells (Manjunath & Venkateswarlu, 2006).
Effects on Cardiac Myocytes : It reduces sodium currents in neonatal rat cardiac myocytes at low frequencies, demonstrating its potential in cardiac applications (Yatani & Brown, 1985).
Artificial Neural Network Modeling : An artificial neural network model can predict pressure-drop effects after oral administration of nitrendipine, which could optimize drug administration and formulation (Belic et al., 2005).
Inhibition of Catecholamine Release : It enhances catecholamine release inhibition in cat adrenal glands by coupling dihydropyridine receptors to calcium channels (Artalejo et al., 1988).
Antihypertensive Effects : Nitrendipine is effective in reducing left ventricular mass and improving diastolic filling pattern in patients with mild to moderate hypertension (Modena et al., 1992).
Long-Term Hypertension Management : It lowers blood pressure in patients with mild to moderate hypertension and sustains this effect during long-term administration (Goa & Sorkin, 1987).
Tissue-Protective Effects : Nitrendipine has antihypertensive and tissue-protective effects, lowering heart weights, plasma atrial natriuretic peptide levels, plasma renin activity, and preventing hypertension-induced mortality (Knorr et al., 1991).
Treatment for Salt-Related Hypertension : It normalizes blood pressure, reduces heart hypertrophy, and prevents mortality in salt-related hypertension, making it an effective drug for antihypertensive monotherapy (Kazda et al., 1983).
Vascular Integrity Improvement : Nitrendipine decreases blood pressure and has a tissue-protective effect, improving renal function and preventing generalized vasculopathy in hypertensive animals (Kazda, 1986).
Efficacy in Hypertension Treatment : It is safe and effective for treating hypertension, with efficacy equal to that of hydralazine, diuretics, beta-blockers, and other calcium-channel blockers (Santiago & Lopez, 1990).
Cardiovascular Structural Changes : Nitrendipine may significantly reduce left ventricular mass and small resistance vessels after long-term treatment in essential hypertensive patients (Agabiti-Rosei et al., 1991).
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316710 | |
Record name | (-)-Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80873-62-7 | |
Record name | (-)-Nitrendipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80873-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrendipine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080873627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITRENDIPINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3TBK07DB4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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